

Comparative Guide: IR Spectroscopy of 2-(3-Bromothiophen-2-yl)ethan-1-amine

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Compound of Interest

Compound Name: 2-(3-Bromothiophen-2-yl)ethan-1-amine

CAS No.: 1000532-83-1

Cat. No.: B2387620

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Executive Summary & Application Context

2-(3-Bromothiophen-2-yl)ethan-1-amine (CAS: 114913-36-3 for HCl salt) is a functionalized thiophene ethylamine. In drug discovery, it is primarily used to introduce a thiophene core that mimics phenyl rings while altering metabolic stability and lipophilicity.^[1] The 3-position bromine atom provides a handle for further functionalization (e.g., Suzuki-Miyaura coupling) or acts as a steric blocker to lock conformation.

Key Differentiator: Unlike its unsubstituted counterpart (2-Thiopheneethylamine), the 3-bromo derivative exhibits distinct infrared spectral features due to the "heavy atom effect" of bromine and altered ring dipole moments.

Technical Analysis: IR Spectral Comparison

The following data compares the target compound against its non-brominated analog and a standard phenethylamine isostere.

Table 1: Comparative IR Fingerprint (Experimental & Predicted Shifts)

Data synthesized from thiophene derivative databases and standard group frequency analysis.

Functional Group Mode	Region (cm ⁻¹)	Target: 3-Bromo Derivative	Alt 1: 2-Thiopheneethylamine	Alt 2: 2-Bromophenethylamine	Mechanistic Insight
N-H Stretch (Primary Amine)	3250–3400	3380 (br)	3390 (br)	3375 (br)	Broadening indicates H-bonding. The 3-Br may slightly weaken H-bonding via steric hindrance if the chain folds back.
C-H Stretch (Thiophene/Ar)	3050–3110	3105 (w)	3100 (w)	3060 (w)	Thiophene C-H bonds are more acidic (higher wavenumber) than phenyl C-H.
C-H Stretch (Alkyl Chain)	2850–2960	2930, 2860	2925, 2855	2930, 2860	Minimal shift; the ethyl chain environment is largely insulated from the ring halogen. ^[1]
Ring Breathing (C=C/C-C)	1400–1550	1525, 1440	1535, 1450	1470, 1580	Critical Differentiator: Bromine mass lowers the frequency of ring

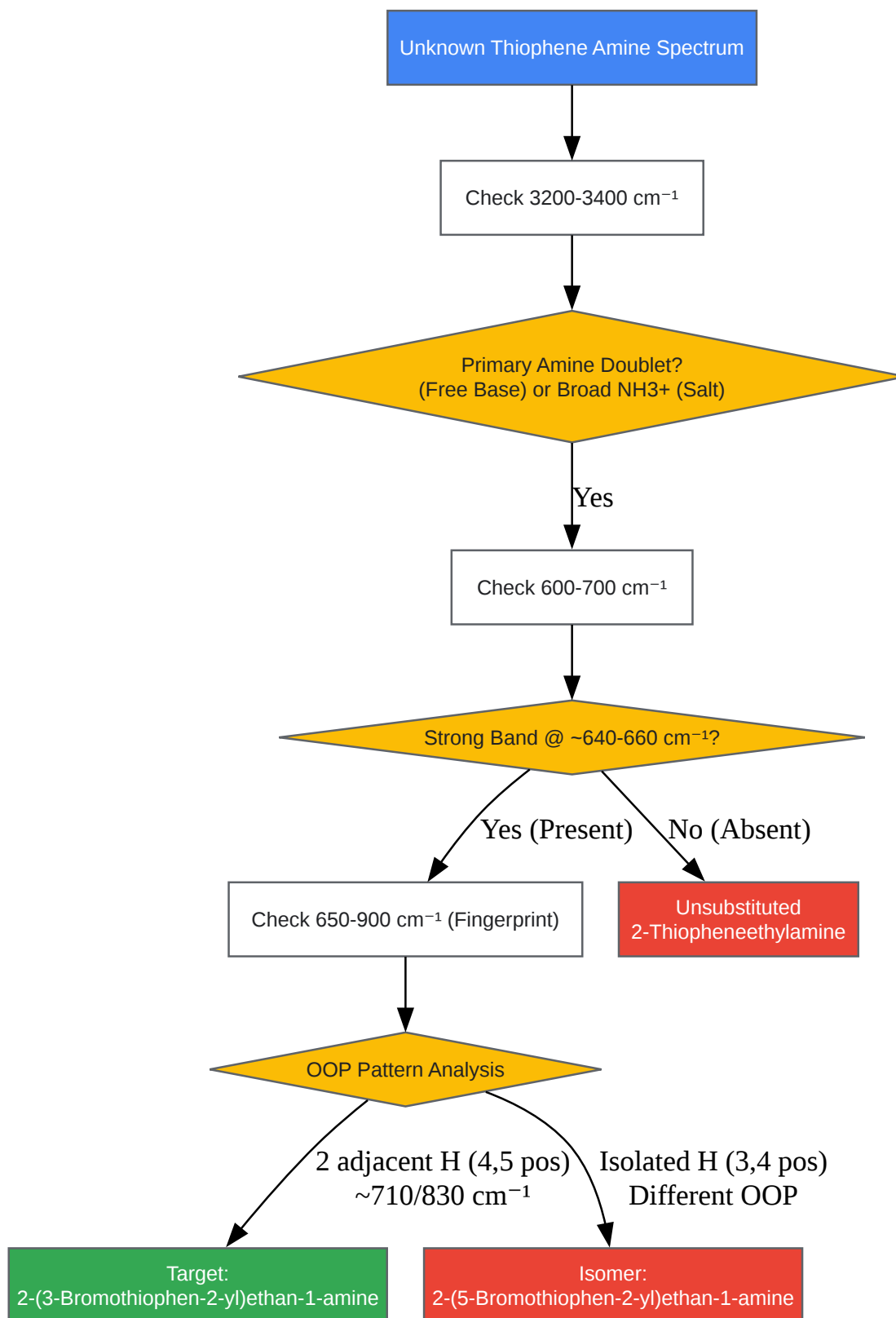
					breathing modes (Red Shift).
C-N Stretch	1020–1220	1180	1175	1190	Standard primary amine signature.
C-Br Stretch	500–700	645 (s)	Absent	660 (s)	Fingerprint Marker: Strong absorption due to the polar C-Br bond.
Out-of-Plane (OOP) Bending	650–900	710, 830	690, 850	740, 690	Substitution pattern (2,3-disubstituted) alters the OOP profile compared to monosubstituted thiophene. ^[1]

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Note on Salt Forms: The Hydrochloride (HCl) salt will show a broad, strong ammonium band (~2800–3000 cm⁻¹) overlapping C-H stretches, often obscuring the fine structure seen in the free base liquid film.

Structural Logic & Assignment Pathway

The following diagram illustrates the logical flow for assigning the IR spectrum of this specific isomer, distinguishing it from regioisomers (e.g., 2-bromo-3-thienyl).



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Figure 1: Decision tree for distinguishing the 3-bromo isomer from non-halogenated and 5-bromo regioisomers using IR markers.

Experimental Protocols

To ensure reproducible spectral data, the compound is best handled as its Hydrochloride (HCl) salt due to the oxidative instability of the free amine.

Protocol A: Preparation of the HCl Salt for IR Analysis

Objective: Convert the oily free base into a solid crystalline salt for KBr pellet or ATR analysis.

- Dissolution: Dissolve 100 mg of **2-(3-Bromothiophen-2-yl)ethan-1-amine** (free base oil) in 2 mL of anhydrous diethyl ether.
- Precipitation: Dropwise add 1 mL of 2M HCl in diethyl ether (or dioxane) at 0°C.
- Filtration: A white precipitate will form immediately. Filter under nitrogen atmosphere (hygroscopic).
- Washing: Wash the filter cake with cold pentane (2 x 1 mL) to remove unreacted thiophene impurities.
- Drying: Vacuum dry at 40°C for 2 hours.

Protocol B: FT-IR Data Acquisition (ATR Method)

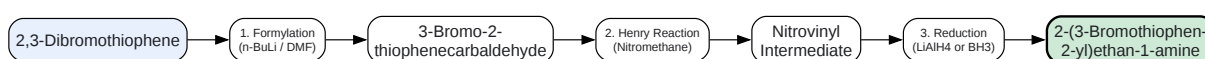
Methodology: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid halide exchange ($\text{KBr} + \text{R-NH}_3\text{Cl} \rightarrow \text{R-NH}_3\text{Br} + \text{KCl}$) which can shift peaks.

- Background: Collect a background spectrum (air) with 32 scans at 4 cm^{-1} resolution.
- Loading: Place ~5 mg of the dried HCl salt onto the diamond crystal.
- Compression: Apply pressure using the anvil until the force gauge reads optimal contact (typically 80-100 N).

- Acquisition: Scan from 4000 to 600 cm^{-1} .
- Processing: Apply baseline correction. Look for the "Amine Salt" broad band (2800-3100 cm^{-1}) and the sharp "Thiophene Ring" modes (1400-1500 cm^{-1}).

Synthesis Workflow (For Reference)

Understanding the synthesis origin helps identify potential impurities (e.g., des-bromo analogs) in the spectrum.



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Figure 2: Common synthetic route. Impurities from incomplete reduction (nitro groups) would appear at 1550 cm^{-1} (NO_2 asymmetric stretch).

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